N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide hydrochloride
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Overview
Description
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a sulfonyl group, and an ethylbutanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide hydrochloride typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring can be functionalized through C–H functionalization techniques, which involve the activation of carbon-hydrogen bonds to introduce various substituents . The sulfonyl group is then introduced through sulfonation reactions, where a sulfonyl chloride reacts with the piperazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide hydrochloride involves its interaction with specific molecular targets within cells. The piperazine ring and sulfonyl group are key functional groups that enable the compound to bind to receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide hydrochloride
- N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride
Uniqueness
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-ethylbutanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3S.ClH/c1-3-18(4-2)19(23)20-10-15-26(24,25)22-13-11-21(12-14-22)16-17-8-6-5-7-9-17;/h5-9,18H,3-4,10-16H2,1-2H3,(H,20,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREFTYUNJFSFFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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